(+)-(S)-Fluoxetine Hydrochloride, commonly known as Fluoxetine, is a prominent antidepressant medication primarily known for its role as a selective serotonin reuptake inhibitor (SSRI). It has been extensively studied for its pharmacological effects on the central nervous system and its potential applications in treating various psychiatric conditions. The molecular structure of Fluoxetine has been elucidated using X-ray crystallography, revealing insights into its high-affinity interaction with the serotonin-uptake carrier3.
Fluoxetine's mechanism of action is multifaceted. It is well-recognized for its ability to inhibit the reuptake of serotonin into synaptic terminals, which is believed to contribute to its antidepressant effects1. However, recent studies have expanded our understanding of Fluoxetine's pharmacodynamics. It has been observed to suppress synaptically induced calcium ([Ca2+]i) spikes in rat hippocampal neurons, which may protect against excitotoxicity. This neuroprotective effect is thought to be due to both the inhibition of presynaptic glutamate release and the blockade of postsynaptic glutamate receptor-mediated [Ca2+]i signaling1. Additionally, Fluoxetine has been found to exert a use- and dose-dependent blockade on neuronal voltage-dependent potassium (Kv1.1) channels, which are involved in the repolarization process of neurons. This blockade may contribute to some of the clinical symptoms observed with elevated serum concentrations of the drug2.
The primary application of Fluoxetine is in the field of psychiatry, where it is used to treat depression. Its efficacy in this regard is attributed to its selective inhibition of serotonin uptake, which is a key neurotransmitter involved in mood regulation3.
In neurology, Fluoxetine's ability to inhibit [Ca2+]i spikes and protect against excitotoxicity suggests potential therapeutic uses in conditions characterized by excessive glutamate activity, such as epilepsy or acute neuronal injury1.
From a pharmacological perspective, the study of Fluoxetine's interaction with ion channels, such as the Kv1.1 potassium channel, provides valuable insights into the drug's broader effects on neuronal excitability and could inform the development of new treatments for various neurological disorders2.
The detailed molecular structure of Fluoxetine hydrochloride has been determined, which has implications for the design of new SSRIs with improved potency and selectivity. Understanding the three-dimensional conformation of Fluoxetine helps in elucidating its interaction with the serotonin-uptake carrier and may guide the development of novel therapeutic agents3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5